molecular formula C15H10Cl2N2O3S2 B2921004 2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide CAS No. 898406-08-1

2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2921004
CAS No.: 898406-08-1
M. Wt: 401.28
InChI Key: LNBYAHHFSYZOFL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, built on a benzothiazole acetamide scaffold. This compound is presented as a high-purity chemical for research use only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule incorporates a 4,5-dichlorobenzothiazole group, a privileged scaffold in drug discovery known to confer diverse biological activities. Benzothiazole derivatives are extensively investigated for their anti-tubercular , anticancer , antimicrobial , and anti-inflammatory properties. The specific inclusion of a benzenesulfonyl group is a strategic modification seen in the design of multifunctional enzyme inhibitors. Research on structurally related N-(benzenesulfonyl)acetamide derivatives has demonstrated potent inhibitory activity against key biological targets such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the TRPV1 ion channel, suggesting potential utility in investigations of pain and inflammation pathways . The presence of two chlorine atoms on the benzothiazole ring is a common structural feature aimed at enhancing the molecule's metabolic stability and binding affinity to biological targets, potentially leading to increased potency in various assay systems. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a reference standard in biological screening programs to explore new therapeutic avenues for conditions such as inflammatory diseases, infectious diseases like tuberculosis , and beyond.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c16-10-6-7-11-14(13(10)17)19-15(23-11)18-12(20)8-24(21,22)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYAHHFSYZOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound that falls under the category of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H10Cl2N2O2S
  • Molecular Weight: 335.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .
  • Antimicrobial Activity: Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. These effects are likely due to the compound's ability to disrupt cellular processes in pathogens.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of similar benzothiazole compounds demonstrated that they possess notable activity against various bacterial strains. For instance:

CompoundMIC (mg/mL)Target Organism
4a6.67E. coli
4c6.63S. aureus
4d6.72Pseudomonas aeruginosa

These findings suggest that compounds with similar structures to this compound may also exhibit potent antimicrobial properties .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been evaluated using various in vivo models. For example:

  • Inhibition of Edema: Compounds were tested for their ability to reduce carrageenan-induced paw edema in rats. The results indicated significant reductions in swelling at varying doses, showcasing their potential as anti-inflammatory agents .

Case Studies

In a notable case study involving a series of structurally novel N-(benzene sulfonyl) acetamide derivatives, several compounds exhibited strong inhibitory activities against COX and LOX enzymes. Specifically:

  • Compound 9a demonstrated an IC50 value of 0.011 μM for COX-2 and 0.046 μM for LOX, indicating its high potency as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on related compounds suggest favorable absorption and bioavailability profiles. For instance:

  • Oral Bioavailability: Compound 9a showed a Cmax of 5807.18 ng/mL with a clearance rate indicating efficient metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The compound’s structural uniqueness lies in its 4,5-dichloro-benzothiazole core and benzenesulfonyl-acetamide side chain. Key comparisons with analogs include:

Compound Name Benzothiazole Substituents Acetamide Substituent Notable Properties/Applications Reference
Target Compound 4,5-dichloro Benzenesulfonyl Hypothesized enhanced binding affinity due to electron-withdrawing groups
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-trifluoromethyl 3,4,5-trimethoxyphenyl CK-1δ inhibitor (pIC50 = 7.8); GlideXP score = -3.78 kcal/mol [2]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent Example) 6-trifluoromethyl 3-methoxyphenyl Pharmaceutical applications (e.g., kinase inhibition) [3]
BI93664 (2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide) 6-methyl (tetrahydrobenzothiazole) Benzenesulfonyl Partially saturated core; molecular weight = 350.46 g/mol [4]

Binding and Computational Insights

  • GlideXP Scores : BTA’s GlideXP score of -3.78 kcal/mol suggests moderate binding to CK-1δ. The target compound’s benzenesulfonyl group may improve binding through sulfonamide-protein interactions (e.g., with lysine or arginine residues), though computational validation is needed .
  • Substituent Positioning : Patent compounds (e.g., 2- or 3-methoxyphenyl) highlight the importance of substituent orientation. The target compound’s para-substituted benzenesulfonyl group may optimize binding compared to ortho/meta positions .

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (estimated ~380–400 g/mol) is higher than BTA (~400–420 g/mol) but comparable to BI93664 (350.46 g/mol). The dichloro and sulfonyl groups may reduce solubility compared to methoxy-substituted analogs, necessitating formulation optimization .

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